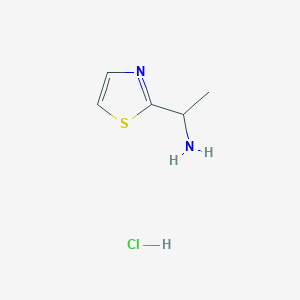
2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride
Vue d'ensemble
Description
“2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride” is a versatile chemical compound utilized in various scientific research. It has a CAS number of 1219972-52-7 and an MDL number of MFCD13559821 .
Molecular Structure Analysis
The molecular formula of “2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride” is C12H22ClNO2 . The molecular weight is 247.76 g/mol .Applications De Recherche Scientifique
Anticancer Agent Synthesis
A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. These synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed potential as anticancer agents, but further in vivo studies are needed for therapeutic confirmation (Rehman et al., 2018).
Vasodilation Properties
Compounds incorporating 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, synthesized via a reaction involving piperidine, demonstrated considerable vasodilation properties. This suggests potential applications in cardiovascular therapies (Girgis et al., 2008).
Synthesis of Piperidines
A novel synthesis method involving 2-alkoxy-1,1-cyclobutane diesters, which are donor-acceptor cyclobutanes, was developed. This process is catalyzed by Ytterbium triflate and used to form piperidines with high trans stereoselectivity, indicating potential applications in organic synthesis (Moustafa & Pagenkopf, 2010).
Cognitive Disorder Treatment
A study identified H3 antagonists, such as 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, which increase the release of brain histamine, acetylcholine, noradrenaline, and dopamine. These neurotransmitters modulate cognitive processes, suggesting the potential of these compounds in treating cognitive disorders like Alzheimer's disease (Brioni et al., 2011).
BNCT Agent Synthesis
A unique synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential BNCT (Boron Neutron Capture Therapy) agent, was achieved. This process involves a monoalkylation step and suggests applications in cancer therapy (Srivastava, Singhaus, & Kabalka, 1997).
Antimicrobial Activities
A study synthesized and screened (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities, demonstrating moderate antimicrobial activities. This indicates potential use in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Propriétés
IUPAC Name |
2-piperidin-3-ylethyl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(11-4-1-5-11)15-8-6-10-3-2-7-13-9-10;/h10-11,13H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCCDQUIYSTXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)





![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)

![3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397265.png)
![Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397267.png)


![Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate](/img/structure/B1397274.png)
